molecular formula C19H22N4O B2395908 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 847388-32-3

3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

Cat. No. B2395908
CAS RN: 847388-32-3
M. Wt: 322.412
InChI Key: KXBRFCTXHCNNNS-UHFFFAOYSA-N
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Description

The compound “3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The imidazo[1,2-a]pyrimidine core is a fused bicyclic heterocycle, which can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the imidazo[1,2-a]pyrimidine core can undergo various reactions, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of applications of similar structures in medicinal chemistry , it could be of interest in drug discovery and development.

properties

IUPAC Name

3,3-dimethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-17(22-18-20-9-6-10-23(13)18)14-7-5-8-15(11-14)21-16(24)12-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBRFCTXHCNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

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